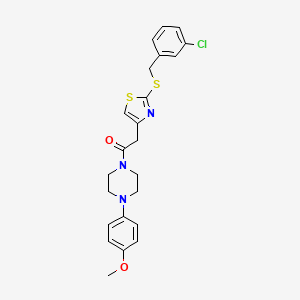
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C23H24ClN3O2S2, with a molecular weight of 474.0 g/mol. The structure includes a thiazole ring, a chlorobenzyl thio group, and a piperazine moiety, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with thiazole-4-yl acetamide in the presence of bases such as sodium hydroxide or potassium carbonate, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Antimicrobial Activity
Compounds with thiazole structures are known for their antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The chlorobenzyl thio group may enhance this activity by disrupting bacterial cell wall synthesis .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide | Thiazole derivative | Antimicrobial |
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Antimicrobial |
| Benzothiazole derivatives | Various substitutions | Anticancer, antimicrobial |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes related to bacterial fatty acid biosynthesis. This action could be particularly valuable in combating antibiotic-resistant bacteria . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly affect potency and selectivity against different biological targets .
Case Studies
Recent research has highlighted the efficacy of thiazole derivatives in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity comparable to standard antibiotics .
- Anticancer Potential : In another investigation, thiazole derivatives were shown to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS), indicating their potential as chemotherapeutic agents .
科学的研究の応用
The thiazole moiety in this compound is known for its biological significance, particularly in antimicrobial and anticancer properties. The presence of the chlorobenzyl thio group and the piperazine derivative enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that thiazole derivatives can exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially acting by inhibiting bacterial fatty acid biosynthesis, which is crucial for bacterial growth and survival .
| Compound | Activity | Mechanism of Action |
|---|---|---|
| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | Antimicrobial | Inhibits bacterial fatty acid biosynthesis |
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Antimicrobial | Targets cell wall synthesis |
| Benzothiazole derivatives | Anticancer, antimicrobial | Interferes with DNA replication |
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several studies have explored the applications of similar thiazole derivatives:
- Anticonvulsant Activity : A related study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .
- Antitumor Efficacy : Another study highlighted a series of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments, indicating that structural modifications can enhance biological activity significantly .
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S2/c1-29-21-7-5-20(6-8-21)26-9-11-27(12-10-26)22(28)14-19-16-31-23(25-19)30-15-17-3-2-4-18(24)13-17/h2-8,13,16H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPPDVCWJMSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













